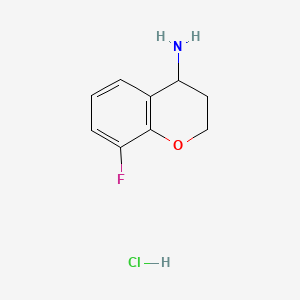

8-Fluorochroman-4-amine hydrochloride

Description

Properties

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKWCMPLLLFKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672576 | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-18-1 | |

| Record name | 2H-1-Benzopyran-4-amine, 8-fluoro-3,4-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Drug Discovery Applications

Role as a Key Building Block in Pharmaceutical Synthesis

8-Fluorochroman-4-amine hydrochloride is recognized as a key building block in programs dedicated to drug design and discovery. calpaclab.compharmaceutical-technology.com Chemical suppliers categorize it among heterocyclic and fluorinated building blocks, which are foundational materials for constructing more elaborate pharmaceutical intermediates and active pharmaceutical ingredients. bldpharm.comenamine.net The presence of both a reactive primary amine and a fluorinated aromatic ring makes this compound a versatile starting point for creating diverse molecular libraries aimed at identifying novel therapeutic agents. pharmaceutical-technology.com Its utility is particularly noted in the synthesis of compounds for hit-to-lead projects, where systematic chemical modifications are required to optimize biological activity. pharmaceutical-technology.com

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus in pharmaceutical research. ed.ac.uknih.gov The 4-aminoquinazoline core is a well-established pharmacophore in many approved kinase inhibitors. nih.gov While direct synthesis routes for commercial kinase inhibitors starting from this compound are not extensively published, its structural motifs are highly relevant. The chroman scaffold is a privileged heterocyclic system, and the amine group provides a convenient handle for elaboration. For instance, synthetic strategies for quinazoline-based kinase inhibitors often involve the reaction of an appropriate amine with a heterocyclic core. nih.gov The this compound scaffold can be envisioned as a crucial component in the synthesis of novel inhibitors, where the chroman ring system serves as a bioisosteric replacement for other heterocyclic cores, and the fluorine atom helps to modulate potency and pharmacokinetic properties.

The development of drugs targeting the Central Nervous System (CNS) presents the significant challenge of crossing the blood-brain barrier. The physicochemical properties of a molecule, particularly its lipophilicity, play a crucial role in this process. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and, in some cases, improve CNS penetration. researchgate.net Research on related fluorinated heterocyclic compounds, such as 4-fluoro-2,3,4,5-tetrahydro-1H-2-benzazapines, has shown that such molecules can be lipophilic and possess the potential to access the CNS. nih.gov These compounds have been developed as selective inhibitors of CNS enzymes like phenylethanolamine N-methyltransferase. nih.gov Given these precedents, this compound serves as an attractive starting material for the synthesis of novel CNS-active agents, with the fluorine atom potentially contributing to a favorable pharmacological profile for brain targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies would systematically explore modifications to the core structure to optimize potency, selectivity, and pharmacokinetic properties. rsc.org These studies typically involve synthesizing a series of analogues where specific parts of the molecule are altered and then assessing the impact on a given biological target.

The position of the fluorine atom on the aromatic ring can have a profound effect on a molecule's biological and physicochemical properties. nih.gov This is due to the strong electron-withdrawing nature of fluorine, which can alter the acidity (pKa) of nearby functional groups, modulate binding interactions with protein targets, and block sites of metabolism. researchgate.netnih.gov A comparative study of fluorobenzoxaborole isomers, for example, revealed that the position of the fluorine atom significantly influenced antifungal activity. nih.gov

In the context of chroman-4-amine (B2768764), comparing the 8-fluoro isomer with other positional isomers (e.g., 6-fluoro or 7-fluoro-chroman-4-amine hydrochloride bldpharm.com) would be a key SAR study. The different electronic environments created by the fluorine at each position would be expected to influence the molecule's interaction with biological targets.

| 8-Fluoro | Strong -I, Weak +M effects, ortho to the oxygen | Can induce conformational constraints and influence the pKa of the amine group through space and electronic effects. |

Beyond the fluorine position, SAR studies on 8-Fluorochroman-4-amine derivatives would explore the impact of various substituents on the molecule's pharmacological profile. nih.gov Modifications would typically target the primary amine at the 4-position or the aromatic ring.

Substitution on the Aromatic Ring: Introducing other small groups (e.g., methyl, chloro, methoxy) onto the remaining open positions of the benzene (B151609) ring would further probe the steric and electronic requirements of the target's binding pocket. SAR studies have shown that even small changes, such as adding electron-donating or electron-withdrawing groups, can lead to significant differences in inhibitory activity. nih.gov

These systematic modifications allow medicinal chemists to build a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates. mdpi.com

Computational Chemistry and In Silico Drug Design

Computational chemistry and in silico drug design are indispensable tools for accelerating drug discovery. nih.gov These methods allow researchers to predict how a molecule will interact with its biological target before it is synthesized, saving time and resources. For a building block like this compound, in silico techniques can be applied in several ways.

Molecular docking simulations can be used to place derivatives of this compound into the three-dimensional structure of a target protein, such as a kinase. nih.govnih.gov These simulations calculate a binding energy and predict the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. nih.gov This information can explain the results of SAR studies and guide the design of new derivatives with improved binding affinity. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed. frontiersin.org By building a statistical model that correlates the structural features of a series of derivatives with their measured biological activity, researchers can predict the activity of novel, unsynthesized compounds. frontiersin.org These computational approaches, when used in concert with traditional synthesis and biological testing, provide a powerful platform for leveraging scaffolds like this compound in modern drug discovery campaigns.

Emerging Therapeutic Areas and Potential Applications

The chemical structure of this compound makes it a candidate for investigation in therapeutic areas where kinase modulation is a key strategy, particularly in immunology and inflammation.

The Janus kinase (JAK) family of enzymes plays a central role in cytokine signaling pathways that are critical for immune cell function and are implicated in the pathogenesis of numerous autoimmune disorders google.comdocumentsdelivered.com. Inhibition of these kinases is a validated therapeutic strategy for conditions like rheumatoid arthritis and psoriasis researchgate.netepo.org.

Among the four members of the JAK family, Jak3 is primarily expressed in hematopoietic cells and is essential for the signaling of several interleukins (e.g., IL-2, IL-4, IL-7, IL-15) that govern lymphocyte development and activation nih.gov. This restricted expression pattern makes Jak3 an attractive target for immunosuppressive therapy, as selective inhibition could minimize the side effects associated with more broadly expressed kinases epo.orgnih.gov.

The 4-amino-substituted chromane (B1220400) scaffold, as present in this compound, has been explored in the design of potent and selective Jak3 inhibitors researchgate.net. This chemical core is designed to interact with the hinge region of the kinase's ATP binding site. The development of selective Jak3 inhibitors is an active area of research, with numerous compounds progressing through clinical trials for the treatment of autoimmune diseases researchgate.netresearchgate.netgoogle.com. Therefore, this compound represents a chemical entity with significant potential as a selective Jak3 inhibitor for immunosuppressive applications.

The signaling pathways controlled by Jak3 are deeply involved in the inflammatory processes that characterize many autoimmune diseases google.com. By blocking the function of Jak3, inhibitors can dampen the inflammatory cascade driven by pro-inflammatory cytokines. The development of Jak3-selective inhibitors is therefore a promising approach for treating a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease google.comresearchgate.net. The potential of this compound as a Jak3 inhibitor directly links it to this therapeutic area.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Interleukin-2 (IL-2) |

| Interleukin-4 (IL-4) |

| Interleukin-7 (IL-7) |

| Interleukin-15 (IL-15) |

| Tofacitinib (B832) |

| Ruxolitinib |

| Filgotinib |

| Peficitinib |

Mast Cell-Mediated Diseases

Derivatives of this compound have been investigated for their potential in treating mast cell-mediated diseases. google.com These conditions are driven by the activation of mast cells, which release a variety of inflammatory mediators. The inhibition of Janus kinase 3 (JAK3) has been identified as a valid therapeutic target for managing these allergic reactions. google.com

Compounds developed using this compound are designed to function as JAK3 inhibitors. google.com By blocking the JAK3 signaling pathway, these derivative compounds can potentially prevent or treat a range of mast cell-driven allergic disorders. google.com Such disorders include Type I immediate hypersensitivity reactions like allergic rhinitis (hay fever), allergic urticaria (hives), angioedema, allergic asthma, and anaphylaxis. google.com The therapeutic strategy centers on the principle that inhibiting JAK3 activity can mitigate the inflammatory responses triggered by mast cell activation. google.comgoogle.com

Organ and Bone Marrow Transplant Rejection

In the field of transplantation medicine, derivatives of this compound are explored as potential immunosuppressive agents to prevent organ and bone marrow transplant rejection. google.com The underlying mechanism for this application is the inhibition of Janus kinases (JAKs), particularly JAK3. nih.govnih.gov

The immunosuppressive activity of these compounds stems from their ability to interfere with the signaling pathways that lead to immune cell activation and proliferation, which are central to the rejection of foreign tissues. nih.govnih.gov Inhibition of JAK3 is considered a promising strategy for immunosuppression because its expression is largely restricted to cells involved in the immune response. nih.gov This targeted approach aims to prevent the rejection of transplanted organs such as kidneys and bone marrow, a critical challenge in transplantation. google.comnih.gov Research in preclinical models has suggested that JAK3 inhibition can be effective in preventing allograft rejection. nih.gov

| Application | Target | Therapeutic Rationale |

| Organ Transplant Rejection | JAK3 | Inhibition of immune cell activation and proliferation to prevent rejection of foreign tissues. nih.govnih.gov |

| Bone Marrow Transplant Rejection | JAK3 | Suppression of the immune response against donor marrow cells. google.com |

Leukemias and Lymphomas

The development of novel therapies for hematological malignancies such as leukemias and lymphomas is an active area of research, and derivatives of this compound have been synthesized for this purpose. google.comgoogle.com These compounds are designed to act as inhibitors of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways that drive the growth and survival of malignant hematopoietic cells. nih.govnih.gov

Mutations and hyperactivity in the JAK/STAT signaling pathway are known to be involved in the pathogenesis of various leukemias and lymphomas. nih.govnih.gov For instance, the JAK2 V617F mutation is a well-known driver in polycythemia vera. nih.gov Consequently, JAK inhibitors, including those synthesized using this compound as a starting material, are being investigated as a targeted therapy. google.comgoogle.com The therapeutic goal is to inhibit the aberrant signaling that contributes to the proliferation of cancer cells in conditions like anaplastic large cell lymphoma and chronic myelogenous leukemia (CML). google.com

| Malignancy Type | Key Pathway | Therapeutic Target |

| Leukemias | JAK/STAT Signaling | Janus Kinases (e.g., JAK2, JAK3) google.comnih.govnih.gov |

| Lymphomas | JAK/STAT Signaling | Janus Kinases (e.g., JAK3) google.comnih.gov |

Anticancer Activity

While this compound is primarily used as a precursor in the synthesis of JAK inhibitors, the broader class of Janus kinase inhibitors has demonstrated potential anticancer activity across various malignancies. The JAK/STAT signaling pathway is crucial for normal cell growth and differentiation, but its dysregulation can lead to cancer development and progression. Therefore, targeting this pathway with inhibitors is a key area of cancer research.

In the context of lung cancer, particularly small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC), the inhibition of Janus kinases has been explored as a therapeutic strategy. Research has shown that inhibiting JAKs can attenuate the growth of SCLC cells both in laboratory settings and in animal models. The mechanism involves inducing apoptosis (programmed cell death) in the cancer cells. Furthermore, in NSCLC, JAK inhibitors have been investigated for their potential to overcome resistance to other targeted therapies by downregulating the JAK/STAT signaling pathway.

The JAK/STAT pathway is also recognized as a pivotal element in the tumorigenesis and drug resistance of ovarian cancer, which remains a challenging malignancy to treat. Preclinical studies have indicated that JAK inhibitors can promote apoptosis in ovarian cancer cells and may work synergistically with standard chemotherapy agents. The activation of the JAK2/STAT3 pathway, in particular, has been associated with a poorer prognosis in some types of ovarian cancer, making it a target for therapeutic intervention.

For malignant mesothelioma, a cancer often linked to asbestos (B1170538) exposure, the JAK/STAT signaling pathway is also implicated in tumor cell growth. Studies have shown that interferon-gamma (IFN-gamma), which has some efficacy in treating mesothelioma, exerts its antiproliferative effects through the activation of the JAK/STAT1 pathway. This suggests that targeting components of this pathway, such as JAK2, could be a viable therapeutic approach for this disease.

Neurodegenerative Disorders

The γ-aminobutyric acid type A (GABA-A) receptors containing the α5 subunit are recognized as a significant drug target for neurological and neuropsychiatric disorders. nih.gov These receptors are predominantly expressed in key brain regions associated with cognitive functions, such as the hippocampus. nih.gov In Alzheimer's disease, the balance between excitatory and inhibitory neurotransmission is disrupted, and targeting the GABAergic system, specifically the α5-GABA-A receptors, represents a promising therapeutic strategy. nih.gov Genetic and pharmacological studies have demonstrated that modulating these receptors plays an important role in learning and memory. nih.gov For example, negative allosteric modulators (NAMs) selective for the α5 subunit have been shown in animal models to treat cognitive impairment. nih.gov While the modulation of the α5-GABA-A receptor is a key area of interest in the development of treatments for Alzheimer's, the specific activity of this compound at this receptor site is not detailed in available research.

Schizophrenia (related to GABAA receptor α5 subtype)

The pathophysiology of schizophrenia involves alterations in the structure and function of the hippocampus, which regulates dopamine (B1211576) neuron activity. nih.gov Evidence suggests that hyperactivity in the hippocampus, potentially due to a loss of GABAergic inhibition, drives aberrant dopamine system function. nih.gov The α5 subunit-containing GABA-A receptors are highly expressed in the hippocampus, making them an ideal target for selectively manipulating hippocampal activity. nih.gov

Preclinical studies have shown that both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of the α5-GABA-A receptor can regulate dopamine activity. nih.gov Specifically, PAMs that enhance the function of these receptors can decrease aberrant hippocampal activity and restore normal dopamine system function in animal models. nih.gov This provides a strong rationale for developing α5-GABA-A receptor modulators as potential treatments for schizophrenia. nih.gov However, specific research data on the modulatory effects of this compound on this receptor subtype in the context of schizophrenia are not presently available.

Antimicrobial and Anti-inflammatory Activities (derivates)

Derivatives of the chroman and the structurally related chromone (B188151) (chromen-4-one) core have been synthesized and evaluated for a range of biological activities, including antimicrobial and anti-inflammatory effects. ias.ac.inrsc.orgresearchgate.net

The emergence of drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) necessitates the development of new antibacterial agents. nih.gov Derivatives of the chromone scaffold have shown promise in this area. A study of chromone sulfonamide Schiff bases reported antibacterial activity against several pathogenic strains, including MRSA and Salmonella enterica Serovar Typhi. nih.gov One derivative, compound 1a (see table below), was particularly active against MRSA and a multidrug-resistant (MDR) isolate of E. coli. nih.gov Another derivative, 1b , showed activity against S. aureus and Salmonella Typhi. nih.gov

Below are the Minimum Inhibitory Concentration (MIC) values for selected chromone sulfonamide derivatives.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1a | MRSA PH217 | 150 | nih.gov |

| 1a | MDR E. coli | 128 | nih.gov |

| 1a | MDR S. enterica serovar Typhi | 250 | nih.gov |

| 1b | S. aureus ATCC 29213 | 150 | nih.gov |

| 1b | Salmonella Typhi MTCC 734 | 150 | nih.gov |

Candida species are a common cause of fungal infections, and the rise of antifungal resistance highlights the need for new therapeutic options. doaj.orgnih.gov Various chromone derivatives have been investigated for their activity against Candida. One study evaluated the antifungal properties of (E)-benzylidene-chroman-4-one, finding it exhibited fungicidal activity against several Candida species, likely by acting on the plasma membrane. mdpi.com Other research focused on chromone-3-carbonitriles, which demonstrated good antifungal activity with MICs ranging from 5 to 50 µg/mL and were also able to inhibit the formation of C. albicans biofilms. doaj.orgresearchgate.net

The table below summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a selected chroman derivative against Candida albicans.

| Compound | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|

| (E)-benzylidene-chroman-4-one | Candida albicans ATCC 10231 | 500 | 500 | mdpi.com |

| 6-bromochromone-3-carbonitrile | Candida albicans | ≤10 | Not Reported | doaj.orgresearchgate.net |

| 6-methylchromone-3-carbonitrile | Candida albicans | 5 | Not Reported | researchgate.net |

Chronic inflammation is implicated in numerous diseases, and chroman derivatives have been explored as potential anti-inflammatory agents. rsc.orgresearchgate.net A series of novel chroman derivatives, including amidochromans and chromanyl esters, were screened for their ability to inhibit the expression of TNF-α-induced intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. rsc.org Within this series, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as the most potent compound. rsc.org

In other research, 2-phenyl-4H-chromen-4-one derivatives were found to reduce the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 cells. nih.gov Similarly, a study of 4-ferrocenylchroman-2-one derivatives showed that the most potent compound significantly inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α and could inhibit the activation of NF-κB and MAPKs signaling pathways. nih.gov

COX-1 and COX-2 Enzyme Inhibition

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) and are key targets for anti-inflammatory drugs. nih.gov While direct studies detailing the inhibitory activity of this compound on COX-1 and COX-2 are not extensively documented in current literature, the investigation of fluorinated and chroman-based compounds for such properties is an active area of research. For instance, the modification of heterocyclic structures with fluorine has been shown to enhance biological activity and selectivity for COX-2. This suggests that derivatives of 8-Fluorochroman-4-amine could be explored for their potential as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective inhibitors. nih.govresearchgate.net The rationale for such exploration lies in the structural features of the COX-2 binding pocket, which can accommodate specific inhibitor shapes more readily than the COX-1 pocket. nih.gov

Cardiovascular Disorders (as intermediates in Nebivolol synthesis)

The most prominent application of this compound is its role as a key intermediate in the synthesis of Nebivolol, a medication used for cardiovascular disorders. googleapis.com Nebivolol is a racemic mixture of (SRRR)-Nebivolol and (RSSS)-Nebivolol. epo.org The synthesis of Nebivolol is a complex process that requires precise control of stereochemistry, as the molecule contains four chiral centers. googleapis.com

Various patented synthetic routes utilize fluorochroman structures to construct the final Nebivolol molecule. epo.orggoogle.comgoogle.com One common strategy involves the preparation of specific stereoisomers of 6-fluoro-chroman derivatives, which are then coupled to form the core structure of Nebivolol. For example, a process might involve the reaction of an amino alcohol derivative of fluorochroman with a fluorochroman epoxide. googleapis.com The 8-Fluorochroman-4-amine moiety is integral to forming one of the two bis[chroman-2-methanol] units linked by an imino-bis(methylene) bridge in the final Nebivolol structure.

Table 1: Key Intermediates in Nebivolol Synthesis

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 6-fluorochroman-2-carboxylic acid | Starting material for creating aldehyde and epoxide intermediates. | google.com |

| 6-fluoro-2-(oxiran-2-yl)chroman | Key epoxide intermediate that reacts with the amine component. epo.orggoogle.com | epo.org, google.com |

| (SR)-2-benzylamino-1-(6-fluorochroman-2-yl) ethanol | An amino alcohol intermediate formed before coupling. | googleapis.com |

The process often involves protecting groups, such as a benzyl (B1604629) group, which are later removed through catalytic hydrogenation to yield the final Nebivolol hydrochloride salt. googleapis.comepo.org

Beta-Adrenergic Receptor Antagonism

This compound itself is not a beta-adrenergic receptor antagonist; rather, it is a precursor to Nebivolol, which possesses this activity. googleapis.com Nebivolol is a highly selective beta-1 adrenergic receptor antagonist. This selectivity means it primarily blocks beta-1 receptors found in heart tissue, leading to its therapeutic effects in managing hypertension. The (SRRR)-enantiomer is primarily responsible for the beta-1 blocking activity.

Beta-adrenergic receptor antagonists, or beta-blockers, function by competitively inhibiting the binding of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to beta-adrenergic receptors. This action on the heart results in a decrease in heart rate, myocardial contractility, and blood pressure. The complex aryloxypropanolamine structure of Nebivolol, constructed from intermediates like 8-Fluorochroman-4-amine, is essential for its high-affinity binding to the beta-1 receptor.

Modulators of TRPV1 Channels (related to thermoregulation)

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel is a non-selective cation channel involved in detecting and regulating body temperature, as well as sensing pain. While there is significant research into TRPV1 modulators for therapeutic purposes, there is no direct evidence in the reviewed literature linking this compound to this activity. nih.govnih.gov

However, broader research into chroman-containing molecules has shown potential for TRPV1 antagonism. A study has described a series of 1-(chroman-4-yl)urea derivatives as selective and orally bioavailable TRPV1 antagonists. acs.org These compounds were developed to be "temperature-neutral," avoiding the hyperthermia side effect seen with some first-generation TRPV1 antagonists. acs.org This indicates that the chroman scaffold, a core feature of 8-Fluorochroman-4-amine, can be incorporated into molecules designed to target the TRPV1 channel. Therefore, while not a current application, derivatives of this compound could be considered for future development of novel TRPV1 modulators.

Biological Activity and Pharmacological Mechanisms

In Vitro Efficacy Studies

In vitro studies are crucial for determining the direct biological activity of a compound at the cellular and molecular level. For chroman derivatives, these studies have explored antimicrobial, cytotoxic, and enzyme-inhibiting properties.

Inhibition Zone and MIC/MBC/MFC Determinations

The antimicrobial potential of chroman-4-one derivatives has been evaluated against various bacterial and fungal strains. Minimum Inhibitory Concentration (MIC) is a key metric, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.

In a study evaluating a range of chroman-4-one and homoisoflavonoid derivatives, compounds exhibited MIC values from 64 to 1024 μg/mL against different microbes. For instance, a disubstituted chroman-4-one with two methyl groups (Compound 8 in the study) showed an MIC of 256 μg/mL against both Gram-positive and Gram-negative bacteria and yeasts. Its Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC), the lowest concentrations required to kill the microorganisms, were determined to be 512 μg/mL mdpi.com. These findings demonstrate that the chroman scaffold can serve as a basis for developing agents with notable antimicrobial effects mdpi.com.

Table 1: Antimicrobial Activity of a Representative Chroman-4-one Derivative (Compound 8)

| Microorganism Type | MIC (μg/mL) | MBC/MFC (μg/mL) |

|---|---|---|

| Gram-positive Bacteria | 256 | 512 |

| Gram-negative Bacteria | 256 | 512 |

| Yeasts | 256 | 512 |

| Filamentous Fungi | 512 | 512 |

Data sourced from a study on chroman-4-one and homoisoflavonoid derivatives mdpi.com.

Cytotoxicity Assays

The cytotoxic effects of chroman derivatives have been investigated against various human cancer cell lines. Such assays are fundamental in the early stages of anticancer drug discovery. One study systematically evaluated chromanone derivatives against cancerous cell lines including MCF-7 (breast), DU-145 (prostate), and A549 (lung), as well as a normal cell line (SV-HUC-1). The results indicated that specific structural modifications, such as the introduction of a 2-methylpyrazoline group, could enhance selectivity for cancer cells over normal cells nih.gov. For example, a 3-chlorophenylchromanone derivative exhibited potent cytotoxicity against A549 lung cancer cells while showing reduced impact on the other cell lines nih.gov.

In a separate line of research, glycoconjugates of 8-aminoquinoline (a related heterocyclic structure) were synthesized and tested. While 8-aminoquinoline itself was largely inactive, certain glycoconjugated derivatives showed cytotoxicity against HCT 116 (colon) and MCF-7 (breast) cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) of 116.4 μM and 78.1 μM, respectively, for the most active compound mdpi.com. This highlights how derivatization can significantly alter the cytotoxic profile of a core structure mdpi.com.

Enzyme Inhibition Assays (e.g., COX-1, COX-2, Jak3)

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. There are two primary isoforms, COX-1 and COX-2; selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective NSAIDs nih.govnih.govwikipedia.org. While direct studies on 8-Fluorochroman-4-amine hydrochloride as a COX inhibitor are not available, research on related chroman-4-one structures has focused on other enzymes.

A series of substituted chroman-4-one derivatives was synthesized and evaluated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases nih.gov. The study found that electron-withdrawing groups at the 6- and 8-positions of the chroman ring were favorable for activity. However, a 7-fluoro substituted derivative showed only weak inhibitory activity against SIRT2, suggesting that the position and nature of the fluorine substituent are critical for enzyme interaction nih.govacs.org. There is currently no specific data available linking 8-fluorochroman derivatives to the inhibition of COX-1, COX-2, or Janus kinase 3 (Jak3).

In Vivo Pharmacological Evaluations (for derivatives)

Animal Models of Disease

Animal models are critical for assessing the efficacy of novel therapeutic agents. For instance, in the field of antifungal research, a murine model of systemic infection with Candida albicans was used to evaluate the in vivo efficacy of an 8-hydroxyquinoline derivative nih.gov. In another study focused on drug metabolism, rhesus monkeys were used to assess the pharmacokinetic profile of fluorinated tetrahydrouridine derivatives designed to inhibit the enzyme cytidine deaminase johnshopkins.eduresearchgate.net. These models allow researchers to study how a drug is absorbed, distributed, metabolized, and excreted, and whether it can effectively treat the disease in a living system.

Research Gaps and Future Directions

Exploration of Novel Derivatizations for Enhanced Bioactivity

The core structure of 8-Fluorochroman-4-amine hydrochloride presents multiple opportunities for chemical modification to enhance its biological activity. The chroman-4-one scaffold, a precursor to chroman-4-amines, has been a focal point for developing selective inhibitors of enzymes like Sirtuin 2 (Sirt2), which are implicated in age-related diseases. gu.seacs.org Derivatization of the chroman-4-one structure has been shown to yield compounds with antiproliferative effects in cancer cell lines. gu.seacs.org

Future research should systematically explore the derivatization of 8-Fluorochroman-4-amine at the amine group, the aromatic ring, and the chroman ring itself. Bioisosteric replacement, a strategy to substitute one functional group with another that has similar physicochemical properties, could be employed to improve potency, selectivity, and pharmacokinetic profiles. nih.govdrughunter.comcambridgemedchemconsulting.com For instance, replacing the amine with other nitrogen-containing heterocycles or modifying substituents on the phenyl ring could lead to derivatives with enhanced bioactivity. drughunter.com

Table 1: Potential Derivatization Strategies

| Modification Site | Potential Modifications | Anticipated Outcome |

| Amine Group (Position 4) | Acylation, Alkylation, Formation of amides or sulfonamides | Altered solubility, receptor binding, and metabolic stability. |

| Aromatic Ring | Introduction of additional substituents (e.g., chloro, methoxy) | Modified electronic properties and target interactions. evitachem.com |

| Chroman Ring | Introduction of alkyl or other functional groups at various positions | Enhanced selectivity and potency. acs.org |

Systematic structure-activity relationship (SAR) studies on these novel derivatives are essential to identify compounds with optimal therapeutic properties. nih.gov

Comprehensive Preclinical Development

Currently, there is a scarcity of publicly available preclinical data specifically for this compound. While the broader class of chroman-4-one derivatives has been investigated for various biological activities, including anticancer and anti-inflammatory effects, the specific profile of this fluorinated amine remains largely uncharacterized. nih.govnih.gov

A comprehensive preclinical development program is necessary to evaluate the therapeutic potential of this compound and its promising derivatives. This would involve a battery of in vitro and in vivo studies to establish a detailed pharmacological and toxicological profile.

Table 2: Proposed Preclinical Evaluation Pipeline

| Study Type | Key Parameters to Investigate | Rationale |

| In Vitro Assays | Target binding affinity and selectivity, enzyme inhibition (e.g., Sirt2, cholinesterases), cell proliferation assays in various cancer cell lines, anti-inflammatory activity assays. gu.seacs.orgcore.ac.uk | To identify the primary mechanism of action and the spectrum of biological activity. |

| In Vivo Models | Pharmacokinetic studies (ADME), efficacy studies in relevant animal models of disease (e.g., cancer, neurodegenerative diseases), preliminary toxicology studies. | To assess the drug-like properties, therapeutic efficacy, and safety profile of the compound in a living organism. |

The insights gained from these preclinical studies will be crucial in determining the feasibility of advancing lead compounds into clinical trials.

Advanced Mechanistic Studies

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is fundamental for its rational development as a therapeutic agent. The chroman-4-one scaffold has been associated with the inhibition of various enzymes and the modulation of signaling pathways. nih.govgu.se For instance, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirt2, an enzyme involved in cellular regulation and a target for neurodegenerative diseases. acs.orgacs.org

Advanced mechanistic studies should aim to identify the specific molecular targets of this compound. Techniques such as molecular docking could provide insights into the binding mode of the compound with its target proteins. acs.orgcore.ac.uk Furthermore, investigating its effects on downstream signaling pathways will help to build a comprehensive picture of its mechanism of action. researchgate.net

Stereoselective Synthesis Improvement for Specific Enantiomers

Chirality plays a critical role in the biological activity of many pharmaceutical compounds. yale.edu this compound possesses a chiral center at the 4-position of the chroman ring, meaning it can exist as two enantiomers (R and S). It is highly probable that these enantiomers will exhibit different pharmacological and toxicological properties. The (R)-enantiomer of this compound is commercially available, suggesting that methods for its stereoselective synthesis or resolution exist. bldpharm.comalchempharmtech.com

Future research should focus on the development and optimization of stereoselective synthetic routes to obtain each enantiomer in high purity. This could involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, or chiral resolution, where a racemic mixture is separated into its constituent enantiomers. yale.eduwikipedia.org Enzymatic resolution, which utilizes enzymes to selectively react with one enantiomer, is another promising approach. google.com

Table 3: Methods for Obtaining Specific Enantiomers

| Method | Description | Advantages |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or starting materials. yale.edu | Avoids the loss of 50% of the material inherent in resolution. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. Methods include crystallization of diastereomeric salts and chiral chromatography. wikipedia.org | Can be effective when asymmetric routes are not readily available. |

| Enzymatic Resolution | Use of enzymes to selectively acylate or hydrolyze one enantiomer in a racemic mixture. google.com | High selectivity and mild reaction conditions. |

Once the individual enantiomers are isolated, their distinct biological activities should be thoroughly evaluated to determine which one possesses the desired therapeutic effects with minimal side effects.

Q & A

Q. Methodological Answer :

- HPLC/GC : Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water) for purity assessment. Validate retention times against reference standards .

- NMR : Assign peaks using ¹H/¹³C and 2D-COSY to confirm fluorochroman backbone integrity. Compare with published spectra of analogous compounds (e.g., Fluorexetamine hydrochloride) .

- Elemental Analysis : Validate Cl⁻ content via titration (AgNO3) or ion chromatography .

Data validation requires triplicate measurements and adherence to ICH guidelines for precision (±2% RSD) and accuracy (98–102%) .

How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) caused by impurities or stereochemical variations?

Q. Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species). Compare fragmentation patterns with databases like PubChem .

- Dynamic NMR : For stereochemical ambiguities, conduct variable-temperature NMR to observe coalescence effects in diastereomers .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and coupling constants for proposed structures .

What strategies are effective for improving the stability of this compound under varying storage conditions?

Q. Methodological Answer :

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) for 6 months. Monitor degradation via HPLC and kinetic modeling (Arrhenius equation) .

- Photostability : Use amber glass vials and UV/Vis spectroscopy to track photodegradation products. Add antioxidants (e.g., BHT) if necessary .

- pH Sensitivity : Test solubility and stability across pH 2–7. Buffer formulations (citrate/phosphate) can mitigate hydrolysis .

How should researchers design experiments to assess the compound’s biological activity while minimizing false positives?

Q. Methodological Answer :

- Dose-Response Curves : Use a minimum of 6 concentrations (1 nM–100 µM) in triplicate. Normalize data to positive/negative controls (e.g., Fluorexetamine for receptor binding assays) .

- Counter-Screening : Test against off-target receptors (e.g., serotonin transporters) to rule out non-specific effects .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report effect sizes (Cohen’s d) .

What advanced techniques are recommended for elucidating the compound’s mechanism of action in neuropharmacological studies?

Q. Methodological Answer :

- Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., NMDA receptors) in neuronal cell lines .

- Microdialysis : Quantify neurotransmitter release (e.g., dopamine) in vivo using HPLC-ECD .

- Molecular Docking : Simulate binding affinities with AutoDock Vina using crystallographic receptor structures (PDB) .

How can researchers address batch-to-batch variability in synthesis, and what QC parameters are essential?

Q. Methodological Answer :

-

Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

-

QC Parameters :

Parameter Specification Method Purity ≥98% HPLC Residual Solvents <500 ppm GC-FID Water Content <0.5% Karl Fischer

What methodologies are suitable for analyzing pharmacokinetic properties in preclinical models?

Q. Methodological Answer :

- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) followed by LC-MS/MS quantification .

- Metabolite Identification : Administer radiolabeled compound (¹⁴C) and profile metabolites via radio-HPLC .

- Tissue Distribution : Perform whole-body autoradiography in rodents .

How should contradictory data from in vitro vs. in vivo assays be interpreted?

Q. Methodological Answer :

- Bioavailability Factors : Test solubility (shake-flask method) and permeability (Caco-2 monolayers) to explain in vivo efficacy gaps .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways .

- Species Differences : Compare receptor ortholog affinities via radioligand binding assays .

What are best practices for documenting and reporting synthetic procedures to ensure reproducibility?

Q. Methodological Answer :

- Detailed Protocols : Specify equipment (e.g., Schlenk line for air-sensitive steps), solvent grades, and stoichiometry (mole ratios ±5%) .

- Data Transparency : Include raw spectral files (NMR, MS) in supplementary materials and report outliers .

- Error Analysis : Calculate percent deviation for yields and purity across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.